Cas no 62765-49-5 (L-Valine, N-octyl-)

L-Valine, N-octyl- structure
L-Valine, N-octyl- structure
Product Name:L-Valine, N-octyl-
CAS No:62765-49-5
MF:C13H27NO2
MW:229.358984231949
CID:431894
PubChem ID:71382952
Update Time:2025-04-19

L-Valine, N-octyl- Chemical and Physical Properties

Names and Identifiers

    • L-Valine, N-octyl-
    • (2S)-3-methyl-2-(octylamino)butanoic acid
    • 62765-49-5
    • N-Octyl-L-valine
    • DTXSID50805305
    • Inchi: 1S/C13H27NO2/c1-4-5-6-7-8-9-10-14-12(11(2)3)13(15)16/h11-12,14H,4-10H2,1-3H3,(H,15,16)/t12-/m0/s1
    • InChI Key: MBYOKYMFPGWTRH-LBPRGKRZSA-N
    • SMILES: OC([C@H](C(C)C)NCCCCCCCC)=O

Computed Properties

  • Exact Mass: 229.20431
  • Monoisotopic Mass: 229.204179104g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 10
  • Complexity: 181
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 49.3Ų

Experimental Properties

  • PSA: 49.33

L-Valine, N-octyl- Related Literature

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